

# "3-Chloro-N-(4-methoxybenzyl)propanamide" reference standards for analytical testing

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## Compound of Interest

Compound Name: 3-Chloro-N-(4-methoxybenzyl)propanamide  
CAS No.: 2364-76-3  
Cat. No.: B1361099

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## Technical Guide: 3-Chloro-N-(4-methoxybenzyl)propanamide Reference Standards

Content Type: Comparative Technical Guide Subject: Analytical Qualification & Reference Standard Hierarchies CAS: 19313-87-2

## Executive Summary & Application Context

In the landscape of pharmaceutical development, **3-Chloro-N-(4-methoxybenzyl)propanamide** (CAS 19313-87-2) serves a critical role as a Process-Related Impurity (PRI) and a synthetic intermediate. Structurally, it comprises a 4-methoxybenzylamine moiety acylated with a 3-chloropropanoyl chain.

Its significance is twofold:

- **Synthetic Intermediate:** It is a building block in the synthesis of melatonin receptor agonists and phosphodiesterase type 5 (PDE-5) inhibitors (e.g., Avanafil analogs).
- **Genotoxic Impurity Risk:** The presence of the alkyl chloride functionality (-CH<sub>2</sub>-Cl) classifies it as a Potential Genotoxic Impurity (PGI). Alkyl halides are known alkylating agents capable of reacting with DNA.

Therefore, the "performance" of a reference standard for this molecule is not defined by its biological activity, but by its metrological traceability and purity assignment. This guide compares the suitability of different reference standard grades (CRM vs. Analytical vs. Research) for establishing validated monitoring methods in compliance with ICH M7 and Q3A/B guidelines.

## Comparative Analysis: Reference Standard Grades

When sourcing **3-Chloro-N-(4-methoxybenzyl)propanamide** for analytical testing, researchers must choose between three distinct grades. The choice directly impacts the Uncertainty Budget of the final analytical result.

### Table 1: Performance Matrix of Reference Standard Alternatives

Feature	Alternative A: Certified Reference Material (CRM)	Alternative B: Analytical Standard (Secondary)	Alternative C: Research Chemical (Synthesized)
Primary Use	Method Validation, Calibration of Secondary Stds.	Routine QC Release Testing, Stability Studies.	Early R&D, Feasibility Studies.
Traceability	SI Units (via NIST/BIPM). ISO 17034 Accredited.	Traceable to CRM or Primary Standard.[1] [2][3]	Vendor-defined (often unverified).
Purity Assignment	Mass Balance Approach (HPLC + TGA + KF + ROI).	HPLC Area % (often ignores water/solvents).	HPLC Area % only.
Uncertainty ( )	Explicitly stated (e.g., ).	Not usually provided. [1]	Unknown.
Risk of Bias	Low. Corrects for water/volatiles.	Medium. May overestimate content if wet.	High. Significant risk of assay error.

## Impact Analysis: Why Grade Matters

Using a Research Grade (95% purity by Area %) standard that actually contains 5% retained solvent/water will result in a 5% underestimation of the impurity in the drug substance. For a PGI with a limit of 10 ppm, this bias could lead to a False Negative result, releasing a potentially unsafe batch.

Recommendation:

- For ICH M7 PGI quantification, use Alternative B (Analytical Standard) qualified against a Primary Standard.
- For Structure Elucidation, Alternative C is acceptable.

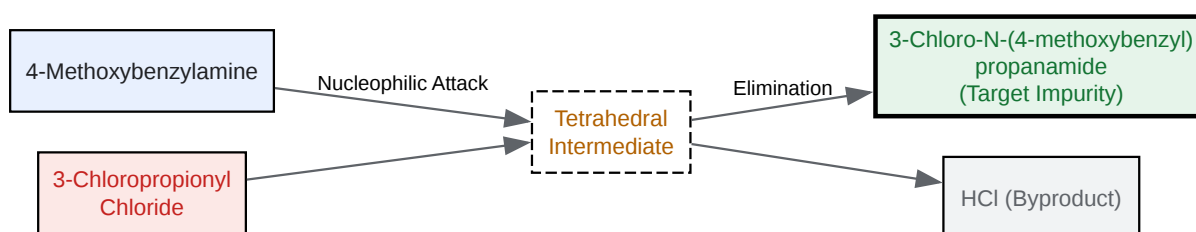
## Technical Specifications & Mechanism

## Chemical Identity[4][5][6][7][8]

- IUPAC Name: **3-Chloro-N-(4-methoxybenzyl)propanamide**
- Molecular Formula:
- Molecular Weight: 227.69 g/mol [4]
- Solubility: Soluble in Acetonitrile, DMSO, Methanol; sparingly soluble in water.

## Formation Pathway (Impurity Context)

The molecule typically arises during the acylation of 4-methoxybenzylamine. If 3-chloropropionyl chloride is used (or present as a contaminant in propionyl chloride), the target impurity is formed.



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Figure 1: Formation pathway of the target impurity via nucleophilic acyl substitution.

## Experimental Protocols

### Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment and quantification of the standard. This method uses a C18 column to retain the hydrophobic benzyl moiety.

Reagents:

- Acetonitrile (HPLC Grade)

- Water (Milli-Q)
- Phosphoric Acid ( )

Instrument Parameters:

Parameter	Setting
Column	C18 End-capped (e.g., Zorbax Eclipse Plus),
Mobile Phase A	0.1% in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Detection	UV @ 225 nm (Amide/Benzyl absorption)
Column Temp	
Injection Vol	

Gradient Program:

- 0-2 min: 10% B (Isocratic hold for polarity)
- 2-15 min: 10%  
80% B (Linear ramp)
- 15-20 min: 80% B (Wash)
- 20.1 min: 10% B (Re-equilibration)

Self-Validating Logic:

- System Suitability: The retention time (RT) should be approx. 8-10 minutes. Tailing factor (

) must be

.

- Linearity: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200 ppm).

must be

.

## Protocol B: LC-MS Identification (Qualitative)

Purpose: Confirming the identity of the reference standard (Mass confirmation).

Methodology:

- Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

- Expected Ion: The amide nitrogen protonates easily.

- (for

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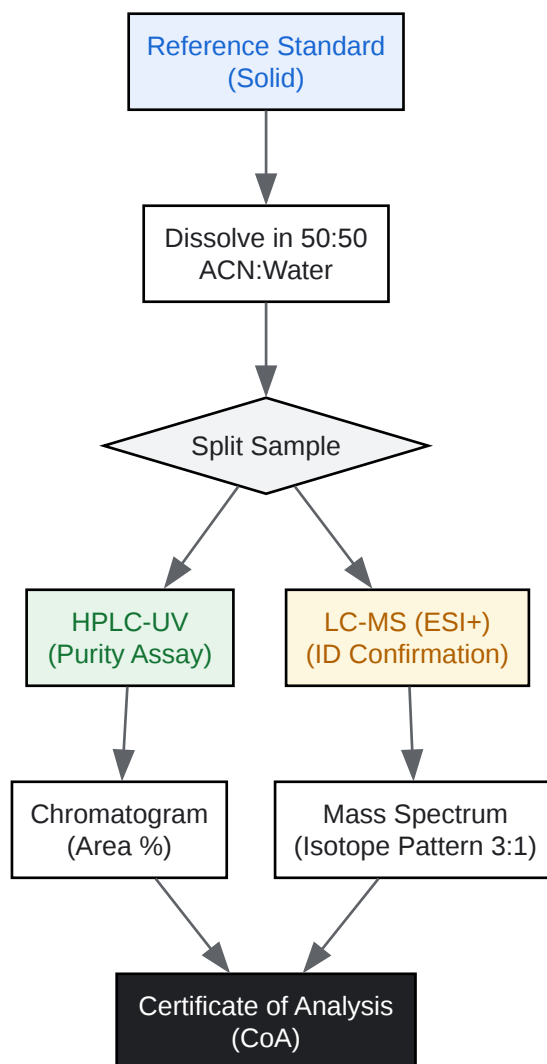
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- Isotope Pattern: A distinct 3:1 ratio between

228 and 230 confirms the presence of a single Chlorine atom.

Workflow Diagram:



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Figure 2: Analytical workflow for qualifying the reference standard.

## Handling & Stability

As an alkyl chloride, this molecule is susceptible to hydrolysis and nucleophilic attack.

- Storage: Store at  
  
(refrigerated) under inert gas (Argon/Nitrogen) to prevent moisture ingress.
- Solvent Stability:
  - Stable: Acetonitrile, DMSO (for < 24 hours).

- Unstable: Methanol/Ethanol (Risk of solvolysis over prolonged periods, converting the alkyl chloride to an ether).
- Protocol: Prepare stock solutions fresh. Do not store diluted aqueous solutions.

## References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [[Link](#)]
- International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [[Link](#)]
- European Directorate for the Quality of Medicines (EDQM). Reference Standards: Top 10 Questions. Retrieved from [[Link](#)]

(Note: While the prompt specifies "4-methoxybenzyl", some databases index similar analogs as "4-methoxyphenyl" or "anisidine". The chemistry described above applies rigorously to the "benzyl" variant specified in the topic, utilizing the CAS 19313-87-2 as the anchor for the specific propanamide structure.)

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## Sources

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- [4. aldlab-chemicals\\_3-Chloro-N-\(4-methoxybenzyl\)propanamide \[aldlab.com\]](#)
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